molecular formula C40H77NO3 B14621927 4-(Dioctadecylamino)-4-oxobut-2-enoic acid CAS No. 60387-06-6

4-(Dioctadecylamino)-4-oxobut-2-enoic acid

Cat. No.: B14621927
CAS No.: 60387-06-6
M. Wt: 620.0 g/mol
InChI Key: HTRLXOMMTVVUAO-UHFFFAOYSA-N
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Description

4-(Dioctadecylamino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a dioctadecylamino group and an oxobutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dioctadecylamino)-4-oxobut-2-enoic acid typically involves the reaction of dioctadecylamine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

Dioctadecylamine+Maleic Anhydride4-(Dioctadecylamino)-4-oxobut-2-enoic acid\text{Dioctadecylamine} + \text{Maleic Anhydride} \rightarrow \text{this compound} Dioctadecylamine+Maleic Anhydride→4-(Dioctadecylamino)-4-oxobut-2-enoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. After the reaction, the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Dioctadecylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of dioctadecylamino-oxobutenoic acid oxides.

    Reduction: Formation of dioctadecylamino-hydroxybutenoic acid.

    Substitution: Formation of substituted dioctadecylamino derivatives.

Scientific Research Applications

4-(Dioctadecylamino)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dioctadecylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The dioctadecylamino group can interact with lipid membranes, potentially altering membrane fluidity and function. The oxobutenoic acid moiety can participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Dioctadecylamino)-4-oxobutanoic acid: Similar structure but lacks the double bond in the butenoic acid moiety.

    4-(Dioctadecylamino)-4-hydroxybut-2-enoic acid: Contains a hydroxyl group instead of the oxo group.

Uniqueness

4-(Dioctadecylamino)-4-oxobut-2-enoic acid is unique due to the presence of both the dioctadecylamino group and the oxobutenoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions in various scientific fields.

Properties

CAS No.

60387-06-6

Molecular Formula

C40H77NO3

Molecular Weight

620.0 g/mol

IUPAC Name

4-(dioctadecylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C40H77NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41(39(42)35-36-40(43)44)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34,37-38H2,1-2H3,(H,43,44)

InChI Key

HTRLXOMMTVVUAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C=CC(=O)O

Origin of Product

United States

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